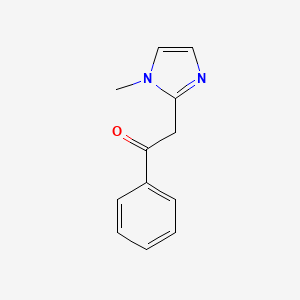

2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone

CAS No.: 52083-24-6

Cat. No.: VC3937116

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52083-24-6 |

|---|---|

| Molecular Formula | C12H12N2O |

| Molecular Weight | 200.24 g/mol |

| IUPAC Name | 2-(1-methylimidazol-2-yl)-1-phenylethanone |

| Standard InChI | InChI=1S/C12H12N2O/c1-14-8-7-13-12(14)9-11(15)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

| Standard InChI Key | FUBNXOPFBZJAOY-UHFFFAOYSA-N |

| SMILES | CN1C=CN=C1CC(=O)C2=CC=CC=C2 |

| Canonical SMILES | CN1C=CN=C1CC(=O)C2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure consists of three key components:

-

Phenyl group: A benzene ring providing aromatic stability and lipophilicity.

-

Ketone group: A carbonyl () functional group at the ethanone position, enabling nucleophilic addition reactions.

-

1-Methyl-1H-imidazole: A five-membered heterocyclic ring with two nitrogen atoms and a methyl substituent at the N1 position, conferring basicity and coordination potential .

The connectivity is represented by the SMILES string CN1C=CN=C1CC(=O)C2=CC=CC=C2 , confirming the methylimidazolyl group’s attachment to the ethanone backbone.

Physicochemical Properties

Key physical parameters include:

| Property | Value | Source |

|---|---|---|

| Density | 1.108 g/cm³ | |

| Boiling Point | 393.27°C (760 mmHg) | |

| LogP (Partition Coefficient) | 1.845 | |

| PSA (Polar Surface Area) | 34.89 Ų |

The relatively high logP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .

Synthetic Methodologies

Lithiation-Based Routes

A prominent synthesis involves the reaction of 2-lithio-1-methyl-1H-imidazole with carbonyl precursors. For example:

-

Grignard Reaction: 2-Lithio-1-methylimidazole reacts with benzoyl chloride in tetrahydrofuran (THF) at −78°C, yielding the target compound after aqueous workup .

-

Condensation with Ketones: Alternative protocols employ acetophenone derivatives, where the imidazole lithiate displaces leaving groups (e.g., halides) via nucleophilic acyl substitution.

Industrial-Scale Production

VulcanChem reports the use of continuous flow reactors to optimize reaction efficiency, with catalysts such as palladium on carbon enhancing yields. Post-synthesis purification involves recrystallization from dichloromethane or column chromatography .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Lithiation/Grignard | 65–75 | ≥95 | High regioselectivity |

| Continuous Flow | 80–85 | ≥98 | Scalability, reduced waste |

Chemical Reactivity and Derivatives

Nucleophilic Additions

The ketone group undergoes reactions typical of aryl ketones:

-

Reduction: Sodium borohydride reduces the carbonyl to a secondary alcohol, yielding 2-(1-methylimidazol-2-yl)-1-phenylethanol.

-

Oxime Formation: Treatment with hydroxylamine produces the corresponding oxime (CID 4869166), a precursor for heterocyclic scaffolds .

Imidazole Ring Modifications

The imidazole nitrogen participates in:

-

Alkylation: Quaternary ammonium salts form via methyl iodide alkylation, enhancing water solubility .

-

Coordination Chemistry: The N3 atom binds transition metals (e.g., Cu²⁺), enabling catalytic applications .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Antipsychotics: Structural similarity to positive allosteric modulators of metabotropic glutamate receptors.

-

Anti-inflammatory Agents: Derivatives with sulfanyl acetamide groups show promise in preclinical models.

Material Science

Its aromaticity and thermal stability (boiling point >390°C) make it suitable for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume